molecular formula C5H4N6 B079466 2-(1H-Tetrazol-5-yl)pyrimidine CAS No. 13600-33-4

2-(1H-Tetrazol-5-yl)pyrimidine

Cat. No. B079466
CAS RN: 13600-33-4
M. Wt: 148.13 g/mol
InChI Key: BXQGZGGMGJOXIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives can be achieved through various methods, including efficient synthesis methodologies for tetrazolo[1,5-a]pyrimidines substituted at different positions. For instance, the cyclocondensation reaction involving β-enaminones and 5-aminotetrazole has been shown to produce these compounds with high regioselectivity. The choice of substituent on the β-enaminone influences the product's structure, with certain substituents leading to high regioselectivity for tetrazolo[1,5-a]pyrimidines at specific positions on the heterocyclic ring. The synthesis routes often involve multi-component reactions that are efficient, economic, and can be facilitated by catalysts such as TFA:DIPEA or AlCl3, offering a direct route from readily available starting materials to highly functionalized products (Scapin et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-(1H-Tetrazol-5-yl)pyrimidine derivatives has been extensively studied, with analysis based on density functional theory (DFT) for energetic and molecular orbital calculations. These studies provide insights into the regiochemistry of the reaction and the stability of the products. Single crystal X-ray studies have fully characterized some derivatives, revealing diverse hydrogen-bonding patterns and leading to various supramolecular assemblies ranging from zero-dimensional aggregates to three-dimensional framework structures (Li et al., 2008).

Chemical Reactions and Properties

2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives undergo a range of chemical reactions, including cyclocondensation and multi-component domino strategies, to produce dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[1,5-a]quinazolinones. These reactions are typically catalyzed by substances such as Al(III) chloride and can be optimized for efficiency and selectivity. The presence of functional groups like the tetrazole moiety allows for further chemical modifications through reactions such as SnAr reactions, azide-alkyne dipolar cycloaddition (CuAAC), and Staudinger reactions (Kour et al., 2017).

Physical Properties Analysis

The physical properties of 2-(1H-Tetrazol-5-yl)pyrimidine derivatives are influenced by their molecular structure and the nature of substituents. These properties include solubility, melting points, and crystalline forms. Studies have shown that the physical state, whether in solution or solid form, can affect the compound's characteristics, including its reactivity and the equilibrium between different structural forms.

Chemical Properties Analysis

Chemically, 2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives exhibit a wide range of reactivities and functionalities due to the presence of tetrazole and pyrimidine moieties. These compounds have been explored for their antimicrobial, antioxidant, and antitumor activities. The chemical properties are highly dependent on the substituents and the synthetic route employed, leading to compounds with significant biological activities and potential applications in drug discovery (Raju et al., 2012).

Scientific Research Applications

  • Antimicrobial Activity : Pyrimidine tetrazole derivatives, including those related to 2-(1H-Tetrazol-5-yl)pyrimidine, have shown potential as antibacterial and antifungal agents. For instance, certain derivatives have demonstrated effective activity against E. coli and various fungi (Bhoge, Magare, & Mohite, 2021).

  • Material Science and Magnetic Studies : A compound synthesized from 2-(1H-Tetrazol-5-yl)pyrimidine, in combination with other elements, has been reported to exhibit unique magnetic properties. A study on a specific inorganic–organic complex demonstrated its behavior as a homospin ferrimagnet (Li, Yu, Sañudo, Tao, Song, Bu, 2008).

  • Synthesis of Heterocyclic Compounds : There have been various methods developed for synthesizing pyrimidine derivatives using 2-(1H-Tetrazol-5-yl)pyrimidine. These methods have resulted in compounds with potential applications in pharmaceuticals and materials science (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).

  • Antiviral Properties : Research in medicinal chemistry has identified pyrimidine derivatives with notable antiviral properties. This includes the development of compounds derived from 2-(1H-Tetrazol-5-yl)pyrimidine that have shown effectiveness in inhibiting certain viral infections (Munier-Lehmann et al., 2015).

  • Pharmaceutical Research : There has been significant interest in the synthesis of novel pyrimidine derivatives incorporating the 2-(1H-Tetrazol-5-yl)pyrimidine structure for pharmaceutical applications. These derivatives have been evaluated for their potential in treating various diseases (Dişli, Mercan, & Yavuz, 2013).

  • Light-Emitting Diode (LED) Applications : A study on Ir(III) phosphors that incorporate pyridyl pyrimidine cyclometalates, which include 2-(1H-Tetrazol-5-yl)pyrimidine derivatives, has demonstrated their application in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Future Directions

The future directions for research on 2-(1H-Tetrazol-5-yl)pyrimidine and its derivatives could involve further exploration of their potential biological activities. For instance, tetrazole-based molecules have been found to have great synthetic possibilities for the preparation of porous metal-tetrazolate architectures for many applications, such as carbon capture . Additionally, the synthesis of new triazolopyrimidines analogues continuously attracts noticeable attention in medicinal chemistry .

properties

IUPAC Name

2-(2H-tetrazol-5-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6/c1-2-6-4(7-3-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQGZGGMGJOXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Tetrazol-5-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Tetrazol-5-yl)pyrimidine
Reactant of Route 2
2-(1H-Tetrazol-5-yl)pyrimidine
Reactant of Route 3
2-(1H-Tetrazol-5-yl)pyrimidine
Reactant of Route 4
2-(1H-Tetrazol-5-yl)pyrimidine
Reactant of Route 5
2-(1H-Tetrazol-5-yl)pyrimidine
Reactant of Route 6
2-(1H-Tetrazol-5-yl)pyrimidine

Citations

For This Compound
25
Citations
R Zhang, DX Meng, FY Ge, JH Huang, LF Wang… - Dalton …, 2020 - pubs.rsc.org
Tetrazole-based molecules have numerous bridging coordination modes which afford great synthetic possibilities for the preparation of porous metal-tetrazolate architectures for many …
Number of citations: 14 pubs.rsc.org
YE Qiu - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
In the title complex, [Ni(C5H3N6)2(H2O)2], the NiII atom is located in a general position and is coordinated by four N atoms from two 5-(pyrimidin-2-yl)tetrazolate ligands and O atoms of …
Number of citations: 3 scripts.iucr.org
MF Jin, YE Qiu, XL Zhang - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, [Cu(C5H3N6)2(H2O)2], is isostructural with the manganese(II) analogue, but different from the two-dimensional structures of the zinc(II), iron(II), cobalt(II) and nickel(…
Number of citations: 4 scripts.iucr.org
JT Liu, SD Fan - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
The title complex, [Mn(C5H3N6)2(H2O)2], possesses a crystallographically imposed center of symmetry occupied by an MnII ion, which is coordinated by four N atoms from two 5-(…
Number of citations: 2 scripts.iucr.org
JR Li, Q Yu, EC Sañudo, Y Tao, WC Song… - Chemistry of …, 2008 - ACS Publications
The hydrothermal reaction of 2-(1H-tetrazol-5-yl)pyrimidine (HL) with NH 3 VO 3 and CuCl 2 afforded an unusual inorganic–organic complex, [Cu 3 (L) 2 (VO 3 ) 4 ] n , with a three-…
Number of citations: 58 pubs.acs.org
JT Liu, SD Fan - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
In the title compound, [Ni(C5H3N6)2]n, the NiII atom is located on an inversion centre and exhibits a distorted octahedral geometry. The crystal structure features a two-dimensional …
Number of citations: 5 scripts.iucr.org
XL Zhang, CL Zhang, YE Qiu, N An - Acta Crystallographica Section …, 2007 - scripts.iucr.org
The title compound, [Zn(C5H3N6)2]n, has a neutral two-dimensional square grid-like network structure, in which the central ZnII atom is located on an inversion centre and coordinated …
Number of citations: 8 scripts.iucr.org
JT Liu, SD Fan - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
The title compound, [Cu(C5H3N6)2(NH3)2]·2H2O, consists of a mononuclear copper complex and two solvent water molecules. The center CuII ion is coordinated by two NH3 and two 5…
Number of citations: 5 scripts.iucr.org
MRR Prabhath - 2016 - search.proquest.com
Owing to superior energy efficiency, Light Emitting Diode (OLED) technology has become considerably commercialised over the last decade. Innovations in this field have been spurred …
Number of citations: 5 search.proquest.com
MH Alkordi - 2010 - search.proquest.com
The works presented herein outline rational design approaches towards construction of solid state materials with great potentials to answer some of current demanding applications. …
Number of citations: 3 search.proquest.com

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